molecular formula C20H27N5O B5516152 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide

Katalognummer: B5516152
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: CMOSULSKKRYTSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.22156050 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Preparation of Triazolopyrimidines as Potential Antiasthma Agents

In research aiming to identify mediator release inhibitors for asthma treatment, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were synthesized and evaluated using the human basophil histamine release assay. This study highlighted the synthesis process and the structure-activity relationship, leading to the identification of compounds with potential antiasthma properties (Medwid et al., 1990).

Synthesis of Polymeric Coordination Complexes

Research on the interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 resulted in the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study provided insights into the synthesis process and the structural elucidation of the resultant compounds, contributing to the field of coordination chemistry (Klimova et al., 2013).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial application, starting from citrazinic acid. The study focused on the synthesis and evaluation of these compounds' antibacterial and antifungal activities, comparing their efficacy to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis of Isoxazolines and Isoxazoles

In a study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, a methodology involving [3+2] cycloaddition was employed. This research provides valuable information on the synthetic routes to access new isoxazoline and isoxazole derivatives, potentially useful in various pharmacological applications (Rahmouni et al., 2014).

Discovery of Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibitor

The discovery of K-604, a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, was detailed, highlighting its potential for treating diseases involving ACAT-1 overexpression. The study emphasized the compound's enhanced aqueous solubility and improved oral absorption, presenting it as a promising clinical candidate (Shibuya et al., 2018).

Zukünftige Richtungen

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16-14-18(25-12-6-3-7-13-25)24-20(23-16)22-11-10-21-19(26)15-17-8-4-2-5-9-17/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3,(H,21,26)(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOSULSKKRYTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.